5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is a heterocyclic aromatic compound that belongs to the class of imidazo-pyridines. It is often studied for its potential carcinogenic properties, particularly in relation to cooked meats. The compound is derived from the reaction of bromine with 3-methylimidazo-[1,2-a]pyridine, which is a known mutagen.
This compound can be synthesized from various precursors found in food products, particularly those subjected to high-temperature cooking processes. The presence of this compound in food has raised concerns regarding its implications for human health.
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide falls under:
The synthesis of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide typically involves:
The synthesis may proceed via an electrophilic aromatic substitution mechanism where bromine acts as an electrophile attacking the aromatic ring of the imidazo-pyridine structure. This reaction requires careful control of temperature and concentration to ensure high yield and purity of the product.
The molecular formula for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is C_7H_7BrN_2. Its structure features a brominated imidazo-pyridine ring with a methyl group at the 3-position.
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide can participate in various chemical reactions:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methyl group on the imidazo ring.
The mechanism by which 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide exerts its biological effects involves metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic changes. This process has been studied extensively in relation to its carcinogenic potential.
Research indicates that compounds similar to 5-Bromo-3-methylimidazo-[1,2-a]pyridine are capable of forming DNA adducts in vivo, which are critical events in the initiation of cancer.
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is primarily used in:
The imidazo[1,2-a]pyridine scaffold emerged as a privileged heterocycle in medicinal chemistry during the late 20th century, gaining prominence through blockbuster drugs like Zolpidem (sedative-hypnotic), Olprinone (cardiotonic), and Alpidem (anxiolytic) [9]. The specific derivative, 5-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 4926-54-9), evolved as a strategic brominated building block to overcome synthetic limitations in derivatizing the core structure. Its historical significance lies in addressing the reactivity challenges of the parent imidazo[1,2-a]pyridine, particularly for metal-catalyzed cross-coupling reactions. The bromine atom at the C5 position activates the ring towards palladium or copper-mediated transformations, while the methyl group at C3 provides a site for further functionalization via halogenation or oxidation [6] [9]. This combination of features, coupled with the hydrobromide salt’s crystallinity for purification, cemented its role as a multipurpose synthon in drug discovery pipelines targeting inflammation, oncology, and CNS disorders [6] [9].
This compound’s indispensability stems from its precise reactivity profile. The bromine at the electron-rich C5 position undergoes regioselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling rapid diversification to libraries of pharmaceutically relevant analogues [6]. Simultaneously, the 3-methyl group can be oxidized to aldehyde or brominated to a bromomethyl group (–CH₂Br), the latter permitting nucleophilic displacements (e.g., with amines or thiols) to introduce solubilizing moieties or pharmacophores [3] [7]. This bifunctional reactivity is leveraged in "hybrid molecule" strategies, where the core is conjugated with other bioactive heterocycles (e.g., quinoxalines) to create multitargeted ligands [6]. For example, palladium-catalyzed coupling of this brominated intermediate with quinoxaline derivatives yields hybrids with enhanced anticancer activity by synergistically inhibiting kinases and inflammatory pathways [6]. Its physicochemical properties (e.g., moderate solubility 0.76 g/L at 25°C, molecular weight 211.06 g/mol for free base) align with Lipinski’s rules, making it a rational starting point for lead optimization [5] [8].
Property | Value | Measurement Conditions | Source |
---|---|---|---|
CAS Registry Number | 4926-54-9 | - | [8] |
Molecular Formula | C₈H₇BrN₂ (Free Base) | - | [1] [8] |
Molecular Weight | 211.06 g/mol (Free Base) | - | [1] [5] |
Melting Point | 55.0–56.5°C (Free Base) | - | [5] |
Density | 1.60±0.1 g/cm³ | 20°C, 760 Torr | [5] |
Solubility in Water | 0.76 g/L | 25°C | [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0